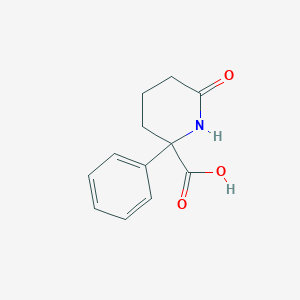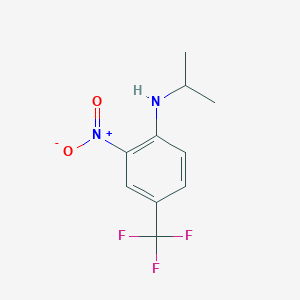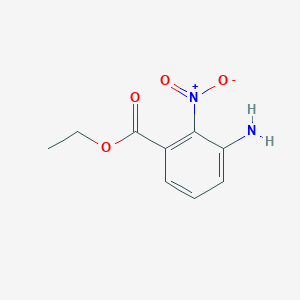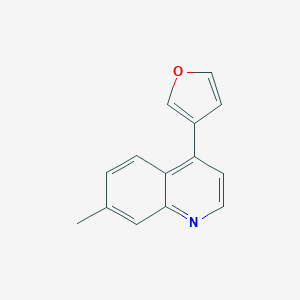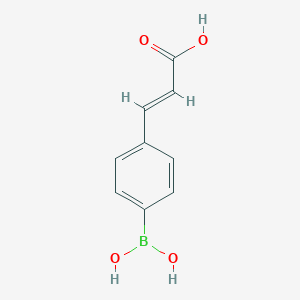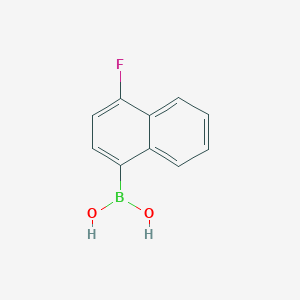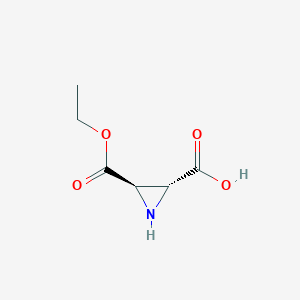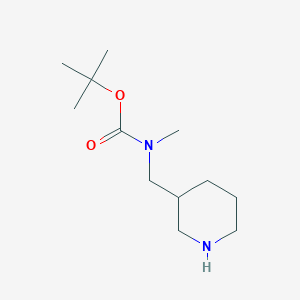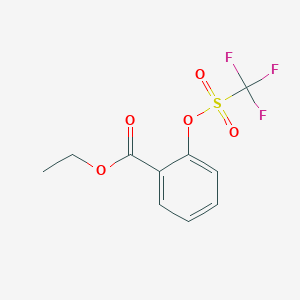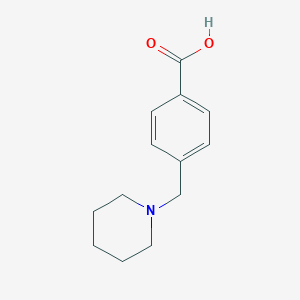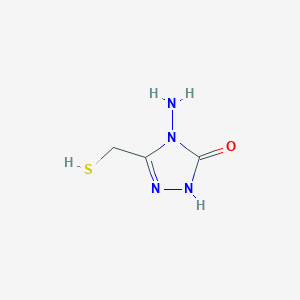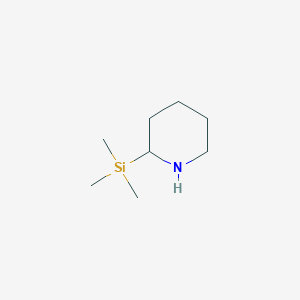
2,3,4,4',5,6-Hexabromodiphenyl ether
Descripción general
Descripción
2,3,4,4’,5,6-Hexabromodiphenyl Ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is an organobromine compound and an aromatic ether . It is also a hepatotoxic compound that is commonly found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .
Molecular Structure Analysis
The molecular formula of 2,3,4,4’,5,6-Hexabromodiphenyl Ether is C12H4Br6O . Its average mass is 643.584 Da and its monoisotopic mass is 637.536194 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,4’,5,6-Hexabromodiphenyl Ether include a density of 2.5±0.1 g/cm3, boiling point of 467.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 70.2±3.0 kJ/mol, flash point of 195.0±27.2 °C, and index of refraction of 1.695 .Aplicaciones Científicas De Investigación
Flame Retardants in Polymers
Specific Scientific Field
Materials Science and Polymer Chemistry
Summary
BDE-153 is commonly used as a flame retardant additive in polymers, such as plastics, textiles, and electronic components. Its high bromine content makes it effective in reducing the flammability of these materials.
Methods of Application
Researchers incorporate BDE-153 into polymer matrices during the manufacturing process. It can be blended directly into the polymer or applied as a coating. The compound forms a protective layer that inhibits combustion when exposed to heat or flames.
Results
The addition of BDE-153 significantly improves the fire resistance of polymers without compromising their mechanical properties. However, concerns about its environmental persistence and potential health effects have led to restrictions on its use in recent years .
Neurotoxicity Screening
Specific Scientific Field
Neuroscience and Toxicology
Summary
Researchers use BDE-153 as a tool for assessing developmental neurotoxicity. It helps identify compounds that may adversely affect neuronal growth and function.
Methods of Application
Human induced pluripotent stem cell-derived neurons are exposed to BDE-153 in vitro. Researchers measure neurite outgrowth, synaptic connectivity, and other neurodevelopmental parameters.
Results
Studies have shown that BDE-153 exposure can disrupt neurite outgrowth and synaptic connectivity, providing valuable insights into potential developmental neurotoxicity. These findings contribute to safety assessments of other chemicals and environmental pollutants .
Environmental Monitoring
Specific Scientific Field
Environmental Chemistry and Ecology
Summary
BDE-153 serves as an indicator of PBDE contamination in the environment. Monitoring its presence helps assess pollution levels and track trends over time.
Methods of Application
Researchers collect samples from soil, water, sediment, and biota (such as fish or birds). Analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), detect BDE-153 concentrations.
Results
Monitoring studies reveal spatial and temporal variations in BDE-153 levels. These data inform regulatory decisions and guide pollution control efforts .
Analytical Reference Standard
Specific Scientific Field
Analytical Chemistry
Summary
BDE-153 serves as a reference standard for identifying and quantifying PBDEs in environmental samples. It aids in method validation and quality control.
Methods of Application
Laboratories use BDE-153 as a calibration standard during GC-MS or liquid chromatography-mass spectrometry (LC-MS) analyses. Its retention time and mass spectrum serve as benchmarks.
Results
Accurate quantification of BDE-153 allows researchers to assess PBDE contamination levels and compare results across different studies. Standardization ensures reliable data interpretation .
Risk Assessment
Specific Scientific Field
Environmental Health and Toxicology
Summary
BDE-153 contributes to risk assessments related to PBDE exposure. Understanding its toxicity informs regulatory decisions and exposure limits.
Methods of Application
Researchers conduct toxicological studies using animal models. They determine dose-response relationships and evaluate potential health effects.
Results
BDE-153 exposure has been associated with adverse effects on thyroid function, developmental neurotoxicity, and endocrine disruption. Risk assessments consider these findings when setting safety guidelines .
Biodegradation Studies
Specific Scientific Field
Environmental Microbiology
Summary
Researchers investigate the biodegradability of BDE-153 by microorganisms. Understanding its fate in the environment informs waste management strategies.
Methods of Application
Microbial cultures are exposed to BDE-153 under controlled conditions. Researchers monitor degradation rates and identify metabolites.
Results
While BDE-153 is persistent, some microorganisms can partially break it down. Biodegradation studies guide remediation efforts and highlight the need for sustainable alternatives .
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,4,5-pentabromo-6-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYODBMKQYVNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879965 | |
| Record name | BDE-166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4',5,6-Hexabromodiphenyl ether | |
CAS RN |
189084-58-0 | |
| Record name | 2,3,4,4',5,6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',5,6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612NYE44G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





